methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate
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Overview
Description
Methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a morpholine ring, a purine core, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate typically involves multiple steps. One common method includes the Mannich reaction, where a purine derivative is reacted with formaldehyde and 2,6-dimethylmorpholine. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The final product is usually purified through crystallization or chromatography techniques to achieve the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, often using reducing agents like sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, acids, and bases are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid: Shares the morpholine ring and similar structural features.
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol: Contains the morpholine ring and is synthesized through a similar Mannich reaction.
Uniqueness
Methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate is unique due to its combination of a purine core with a morpholine ring and an acetate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C17H25N5O5 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl 2-[8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
InChI |
InChI=1S/C17H25N5O5/c1-10-6-21(7-11(2)27-10)8-12-18-15-14(22(12)9-13(23)26-5)16(24)20(4)17(25)19(15)3/h10-11H,6-9H2,1-5H3 |
InChI Key |
ZHBQANCZLAYTEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC(=O)OC)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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